molecular formula C16H8O4 B098263 Isochromeno[3,4-b]chromene-5,12-dione CAS No. 15346-95-9

Isochromeno[3,4-b]chromene-5,12-dione

Cat. No.: B098263
CAS No.: 15346-95-9
M. Wt: 264.23 g/mol
InChI Key: VRCAMIMNQBZNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochromeno[3,4-b]chromene-5,12-dione is a polycyclic heteroaromatic compound featuring a fused chromene-dione core. Its structure consists of two chromene (benzopyran) units fused via a [3,4-b] linkage, with ketone groups at positions 5 and 12. This compound is of interest in organic synthesis and materials science due to its electron-deficient aromatic system, which may enable applications in optoelectronics or as a ligand in coordination chemistry.

Properties

CAS No.

15346-95-9

Molecular Formula

C16H8O4

Molecular Weight

264.23 g/mol

IUPAC Name

isochromeno[3,4-b]chromene-5,12-dione

InChI

InChI=1S/C16H8O4/c17-14-11-7-3-4-8-12(11)19-16-13(14)9-5-1-2-6-10(9)15(18)20-16/h1-8H

InChI Key

VRCAMIMNQBZNQP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(OC4=CC=CC=C4C3=O)OC2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(OC4=CC=CC=C4C3=O)OC2=O

Synonyms

5H,12H-[2]Benzopyrano[3,4-b][1]benzopyran-5,12-dione

Origin of Product

United States

Scientific Research Applications

Biological Activities

Isochromeno[3,4-b]chromene-5,12-dione has garnered attention for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit various biological activities:

  • Anticancer Properties : Studies have shown that isochromeno derivatives can inhibit the proliferation of cancer cell lines. For instance, derivatives synthesized from this compound demonstrated significant cytotoxic effects against breast cancer cells (MCF7) and other cancer types through mechanisms involving reactive oxygen species (ROS) generation and apoptosis induction .
  • Antiviral Activity : Some derivatives have been evaluated for their antiviral properties. For example, compounds derived from isochromeno frameworks have been reported to exhibit activity against viruses such as HCV (Hepatitis C Virus), suggesting their potential as antiviral agents .
  • Enzyme Inhibition : Certain isochromeno derivatives have been identified as inhibitors of key enzymes involved in cancer progression and other diseases. This includes inhibition of topoisomerases, which are critical in DNA replication and transcription .

Synthetic Methodologies

The synthesis of this compound and its derivatives often involves innovative synthetic strategies:

  • Multicomponent Reactions : A common approach includes the use of multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler starting materials. For example, a three-component reaction involving dimedone and aromatic aldehydes has been reported to yield various chromeno derivatives with promising biological activities .
  • Catalytic Methods : The use of catalysts such as L-proline has been explored to facilitate the synthesis of chromeno derivatives under mild conditions. These methods not only enhance yields but also improve reaction times .

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science:

  • Fluorescent Materials : The compound's unique structure allows it to be utilized in the development of fluorescent materials for applications in organic light-emitting diodes (OLEDs) and sensors. The photophysical properties of isochromeno derivatives make them suitable candidates for optoelectronic devices .
  • Polymer Chemistry : Isochromeno-based monomers are being investigated for their incorporation into polymer matrices to create functional materials with enhanced optical or electronic properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of this compound derivatives on various cancer cell lines. The results indicated that certain modifications to the isochromeno structure significantly enhanced cytotoxicity against MCF7 cells. The mechanism was linked to ROS production and subsequent apoptosis.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of isochromeno derivatives using L-proline as a catalyst. This study highlighted the efficiency of MCRs in generating diverse compounds with potential biological activities while minimizing waste and reaction time.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Applications References
Isochromeno[3,4-b]chromene-5,12-dione C₁₄H₆O₄* ~262.20 Fused chromene-dione core Potential optoelectronic materials N/A
Ellagic Acid (EA) C₁₄H₆O₈ 302.19 Hydroxyl groups at 2,3,7,8 Antioxidant, low bioavailability
4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone C₁₄Br₄O₆ 583.76 Bromine at 4,5,9,10; tetraketone Organic electronics, high LogP (4.51)
1-Methylisochromeno[3,4-c]pyrazol-5(2H)-one C₁₁H₈N₂O₂ 200.20 Pyrazole ring fused at [3,4-c] Pharmacological intermediates
Functional and Application Differences
  • Electrochemical Properties : The tetrabrominated derivative exhibits a high LogP (4.51) and electron-deficient aromaticity, making it suitable for n-type organic semiconductors . In contrast, EA’s hydroxyl groups render it polar but prone to poor membrane permeability .
  • Biological Activity: EA is a well-studied antioxidant, whereas pyrazole-fused isochromenones are explored for pharmaceutical applications (e.g., kinase inhibition) due to their heterocyclic pharmacophores . The target compound’s unsubstituted dione core may lack bioactivity but could serve as a scaffold for functionalization.
  • Thermal Stability : Brominated derivatives generally exhibit higher thermal stability (e.g., decomposition temperatures >300°C) compared to hydroxylated analogues like EA, which degrade at lower temperatures due to hydroxyl group oxidation .

Preparation Methods

Salicylaldehyde-Based Cyclization

A foundational approach involves salicylaldehydes as starting materials, leveraging their bifunctional reactivity to construct the chromene-dione core. In one protocol, salicylaldehyde derivatives undergo Knoevenagel condensation with ethyl acetoacetate, followed by intramolecular cyclization under acidic conditions. For example, heating salicylaldehyde 1 with ethyl acetoacetate 2 in acetic acid at 60°C yields a benzopyran intermediate, which subsequently undergoes Michael addition and cyclization to form the target compound (Figure 1A). This method achieves moderate yields (40–60%) but requires precise control of stoichiometry to avoid oligomerization.

Key parameters influencing efficiency include:

  • Solvent polarity : Polar aprotic solvents like DMF accelerate cyclization but may promote side reactions.

  • Acid catalyst strength : Acetic acid outperforms stronger acids (e.g., H2SO4) by minimizing decomposition.

Three-Component Coupling

Advanced variants employ three-component reactions (3CR) to enhance atom economy. A representative system combines salicylaldehyde, malononitrile, and α,β-unsaturated carbonyl compounds under basic conditions. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) catalyzes the [3+3] annulation between 3-nitro-2H-chromenes and allenoates, yielding 5H-chromeno[3,4-b]pyridine derivatives in 30–76% yields. Although this method primarily targets chromenopyridines, analogous conditions using nitrile-containing reactants could adapt to synthesize Isochromeno[3,4-b]chromene-5,12-dione.

Transition Metal-Catalyzed Oxidative Annulation

Ruthenium-Mediated C–H Activation

A breakthrough methodology employs Ru(II) catalysts for regiospecific C–H/O–H oxidative annulation. Using [RuCl2(p-cymene)]2 (5 mol%), AgSbF6 (20 mol%), and Cu(OAc)2·H2O (1 equiv) in 1,2-dichloroethane (DCE), phenazin-5-ol derivatives couple with diphenyl acetylene to form isochromeno[8,1-ab]phenazines (Table 1). While optimized for phenazine fusion, substituting the diyne component with chromene precursors enables direct access to this compound.

Table 1: Optimization of Ru-Catalyzed Annulation Conditions

EntryCatalystSolventOxidantYield (%)
1[RuCl2(p-cymene)]2TolueneCu(OAc)2·H2O14
7[RuCl2(p-cymene)]21,2-DCECu(OAc)2·H2O72
19[RhCp*Cl2]21,2-DCECu(OAc)2·H2O60

Critical findings:

  • Solvent effects : 1,2-DCE enhances yield (72%) by stabilizing the Ru intermediate.

  • Oxidant role : Cu(OAc)2·H2O facilitates re-oxidation of the Ru catalyst, enabling turnover.

Substrate Scope and Limitations

The Ru system tolerates electron-donating (e.g., -OMe, -Me) and withdrawing (-Br, -NO2) groups on arylacetylenes, though yields decrease with strong electron-withdrawing substituents (39% for -CF3). Aliphatic alkynes (e.g., 1-phenyl-1-propyne) afford regioisomeric products in 68% yield, underscoring the method’s versatility.

Organocatalytic [3+3] Annulation

DABCO-Catalyzed Cyclization

DABCO-mediated [3+3] annulation between 3-nitro-2H-chromenes and benzyl allenoates provides a metal-free route to chromenopyridines. Although developed for pyridine derivatives, replacing allenoates with dione-containing reactants could direct selectivity toward this compound. Optimal conditions use toluene at 80°C, achieving 76% yield for model substrates.

Mechanistic Insights

Mass spectrometry studies reveal a stepwise mechanism:

  • DABCO deprotonates the allenoate, generating a dienolate.

  • Michael addition to the nitrochromene forms a zwitterionic intermediate.

  • Intramolecular cyclization and nitro group elimination yield the fused product.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

MethodCatalystYield Range (%)Key AdvantageLimitation
Multicomponent ReactionDABCO30–76Atom economyNarrow substrate scope
Ru-Catalyzed Annulation[RuCl2(p-cymene)]239–72RegiospecificityRequires noble metal
OrganocatalyticDABCO40–60Metal-freeModerate functional tolerance

Q & A

Q. What are the established synthetic routes for Isochromeno[3,4-b]chromene-5,12-dione, and how can experimental parameters be optimized?

The synthesis of polycyclic aromatic systems like this compound often employs annulation strategies. For example, [3+3] cycloaddition reactions catalyzed by bases such as DABCO are widely used to construct chromene derivatives, as demonstrated in analogous chromeno[3,4-b]pyridine syntheses . Key parameters to optimize include solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalyst loading. Factorial design experiments (e.g., varying two variables simultaneously) can systematically identify optimal conditions while minimizing trial runs . Characterization should include 1H^1H/13C^{13}C-NMR, HRMS, and X-ray crystallography to confirm regioselectivity and purity .

Q. How can spectroscopic and computational methods validate the structural integrity of this compound?

Structural validation requires a multi-method approach:

  • Spectroscopy : NMR chemical shifts (e.g., carbonyl signals near 170–180 ppm for dione groups) and UV-Vis absorption maxima (e.g., 300–400 nm for conjugated systems) provide empirical data .
  • Computational : Density Functional Theory (DFT) calculations can predict molecular geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps), which are cross-validated against experimental IR and UV spectra .
  • Crystallography : Single-crystal X-ray diffraction remains the gold standard for resolving bond lengths and angles, especially for stereoisomers .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound derivatives?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Anti-inflammatory : COX-1/COX-2 inhibition assays using ELISA kits .
    Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for reliability. Ensure replicates (n ≥ 3) and statistical validation (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound derivatives be resolved?

Contradictions often arise from methodological variability. Address discrepancies by:

  • Standardizing assays : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤ 0.1% v/v) .
  • Meta-analysis : Apply bibliometric tools to compare published IC50_{50} values and identify outliers .
  • Mechanistic studies : Probe target engagement via molecular docking (e.g., AutoDock Vina) or surface plasmon resonance (SPR) to confirm binding affinities .

Q. What advanced computational strategies can elucidate the reaction mechanism of this compound synthesis?

  • Mass spectrometry (MS) : Trap intermediates via in-situ electrospray ionization (ESI-MS) to identify transient species .
  • DFT-based transition-state analysis : Calculate activation energies for proposed pathways (e.g., [3+3] vs. [4+2] cyclization) using Gaussian or ORCA software .
  • Kinetic isotope effects (KIE) : Compare kHk_H/kDk_D values to distinguish concerted vs. stepwise mechanisms .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize the scale-up synthesis of this compound?

AI models integrated with process simulation software can:

  • Predict reaction outcomes : Train neural networks on historical yield data to recommend optimal conditions (e.g., pressure, stirring rate) .
  • Automate parameter tuning : Use reinforcement learning to adjust flow rates in continuous reactors for maximal throughput .
  • Mitigate bottlenecks : Finite element analysis (FEA) in COMSOL identifies heat/mass transfer limitations in batch-to-flow transitions .

Q. What strategies ensure reproducibility in heterogeneous catalysis studies involving this compound?

  • Catalyst characterization : Pre- and post-reaction XRD, BET, and TEM to monitor structural changes .
  • Leaching tests : ICP-MS analysis of reaction filtrates to confirm heterogeneous vs. homogeneous pathways .
  • Statistical robustness : Use Design of Experiments (DoE) to account for catalyst loading, particle size, and pore volume effects .

Q. How can this compound be functionalized to enhance solubility for in vivo studies?

  • PEGylation : Attach polyethylene glycol (PEG) chains via esterification or click chemistry .
  • Salt formation : React with Na/K hydroxides to generate water-soluble carboxylates .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) that cleave in physiological conditions .

Theoretical and Methodological Considerations

Q. What theoretical frameworks guide the design of this compound derivatives for targeted drug delivery?

  • Molecular orbital theory : Predicts charge distribution for targeting specific receptors (e.g., π-π stacking with aromatic residues) .
  • QSAR models : Relate substituent electronegativity/logP values to bioavailability using multivariate regression .
  • Systems biology : Map compound interactions with proteomic networks to anticipate off-target effects .

Q. How should researchers contextualize findings within existing literature to avoid redundancy?

  • Bibliometric analysis : Use tools like VOSviewer to identify understudied applications (e.g., photodynamic therapy) .
  • Gap analysis : Compare synthesis routes in SciFinder or Reaxys to prioritize novel methodologies (e.g., electrochemical synthesis) .
  • Pre-registration : Share experimental designs on platforms like Open Science Framework to solicit peer feedback pre-study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.